(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride
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Overview
Description
(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a benzo[d][1,3]dioxole group and a methoxybenzofuran moiety, making it a subject of study for its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact withdopamine receptors . These receptors play a crucial role in the regulation of mood, reward, and motor control.
Mode of Action
Similar compounds have been reported to act asdopamine agonists , meaning they mimic the action of dopamine by binding to and activating dopamine receptors.
Biochemical Pathways
Dopamine agonists generally influence thedopaminergic pathways in the brain, which are involved in motor control, reward, and several other functions .
Pharmacokinetics
Similar compounds are typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
Dopamine agonists generally result in increased dopaminergic activity in the brain, which can lead to improvements in motor control and mood .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s absorption, distribution, metabolism, and excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole and methoxybenzofuran intermediates. One common approach involves the reaction of 1-(3’,4’-methylenedioxybenzyl)piperazine with 2-chloropyrimidine in the presence of anhydrous potassium carbonate and anhydrous xylene, heated at boiling point for several hours .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride has shown potential in pharmacological studies. It is investigated for its interactions with biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Studies have indicated its efficacy in models of neurological disorders, suggesting it may have applications in treating conditions such as epilepsy and depression .
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Piribedil: A dopamine agonist with a similar piperazine structure, used in the treatment of Parkinson’s disease.
BPPU: An aryl piperazine derivative with anticonvulsant and antidepressant properties.
Uniqueness
What sets (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride apart is its combination of the benzo[d][1,3]dioxole and methoxybenzofuran moieties, which confer unique chemical and biological properties. This structural uniqueness allows for diverse applications and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5.ClH/c1-26-18-4-2-3-16-12-20(29-21(16)18)22(25)24-9-7-23(8-10-24)13-15-5-6-17-19(11-15)28-14-27-17;/h2-6,11-12H,7-10,13-14H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAMOFRAMHUBOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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